
(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one is a chiral compound with a cyclohexane ring substituted with a tert-butyl group and a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation using methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-4-ethyl-2-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-one: This compound has a similar cyclohexane ring structure but different substituents.
(2S,4R)-2-[2-(2-methoxyphenoxy)ethyl]-4-(propan-2-yl)cyclohexan-1-one: Another compound with a cyclohexane ring and different functional groups.
Uniqueness
(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one is unique due to the presence of both a bulky tert-butyl group and a reactive methanesulfonyl group. This combination of steric and electronic effects makes it a valuable compound for various applications.
Propiedades
Número CAS |
84613-31-0 |
|---|---|
Fórmula molecular |
C11H20O3S |
Peso molecular |
232.34 g/mol |
Nombre IUPAC |
(2S,4R)-4-tert-butyl-2-methylsulfonylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O3S/c1-11(2,3)8-5-6-9(12)10(7-8)15(4,13)14/h8,10H,5-7H2,1-4H3/t8-,10+/m1/s1 |
Clave InChI |
NGTMYCKAOAWZHQ-SCZZXKLOSA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)S(=O)(=O)C |
SMILES canónico |
CC(C)(C)C1CCC(=O)C(C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


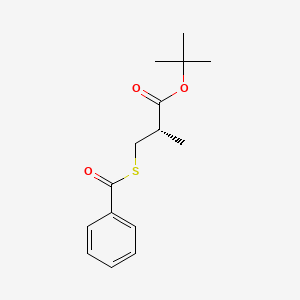
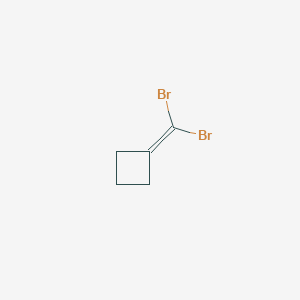


![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
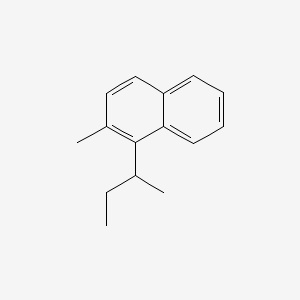

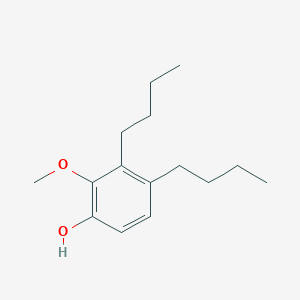
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
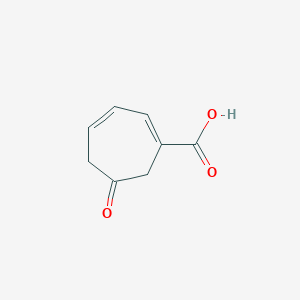
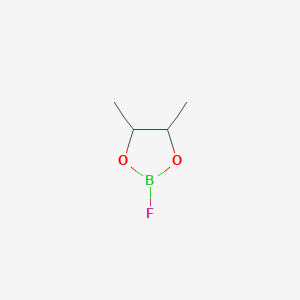
![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
